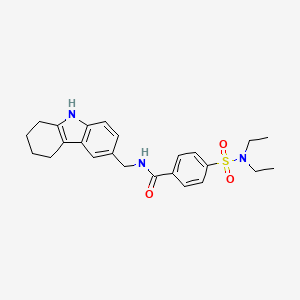

4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

4-(N,N-Diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic small molecule featuring a tetrahydrocarbazole scaffold linked to a benzamide moiety substituted with a diethylsulfamoyl group. The diethylsulfamoyl group at the para-position of the benzamide enhances lipophilicity and may influence binding interactions through hydrogen bonding or hydrophobic effects.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-3-27(4-2)31(29,30)19-12-10-18(11-13-19)24(28)25-16-17-9-14-23-21(15-17)20-7-5-6-8-22(20)26-23/h9-15,26H,3-8,16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHRCNMHLQJQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a novel derivative of the carbazole scaffold, which has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 355.46 g/mol

The biological activity of carbazole derivatives is often attributed to their ability to interact with various cellular targets. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : Studies have shown that compounds with a carbazole backbone can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

- DNA Damage Induction : This compound has been reported to induce DNA damage in cancer cells, leading to increased apoptosis rates.

- Mitochondrial Dysfunction : Similar compounds have demonstrated the ability to disrupt mitochondrial function, which is crucial for energy production in cells.

Anticancer Activity

Recent research has highlighted the anticancer potential of carbazole derivatives. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HCT116 (Colon) | 3.2 | DNA damage and cell cycle arrest |

| A549 (Lung) | 4.5 | Mitochondrial dysfunction |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

Case Studies and Research Findings

Several studies have focused on the biological activity of carbazole derivatives similar to the compound :

- Study on Anticancer Properties : A study published in MDPI demonstrated that carbazole derivatives exhibited moderate to strong anticancer activity against various human cancer cell lines. The most active compounds had IC50 values in the nanomolar range against breast and lung cancer cells .

- Mechanistic Insights : Research indicated that these compounds could enhance the efficacy of existing chemotherapeutics like doxorubicin by reducing cell viability and increasing apoptosis when used in combination treatments .

- In Vivo Studies : Further investigations into the in vivo efficacy of similar compounds revealed promising results in animal models, suggesting potential for future clinical applications .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of sulfamoylbenzamide derivatives, including compounds similar to 4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, as effective agents against hepatitis B virus (HBV). Research indicates that these compounds can act as capsid assembly effectors, disrupting HBV replication by inhibiting the formation of the viral capsid.

Case Study: HBV Capsid Assembly Inhibition

- Research Findings : A study demonstrated that sulfamoyl derivatives significantly reduced HBeAg secretion by up to 90% at concentrations as low as 3–4 µM. This was achieved through interference with the maturation of HBV capsids, ultimately preventing the release of relaxed capsids into the nucleus and subsequent cccDNA formation .

| Compound | Concentration (µM) | HBeAg Secretion Reduction (%) |

|---|---|---|

| 4a | 3–4 | 90 |

| 4f | 2 | 90 |

Cytotoxicity Against Cancer Cells

The compound's structural components suggest potential cytotoxic effects against various cancer cell lines. Studies involving related carbazole derivatives have shown promising results in inhibiting cell growth.

Case Study: Cytotoxic Assays

- Research Findings : In vitro assays indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through dose-response studies. For example, compounds derived from similar structures demonstrated IC50 values ranging from 1 to 10 µM against specific cancer types .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 15a | BT20 (breast cancer) | 5 |

| 14 | A549 (lung cancer) | 7 |

Neurological Implications

The carbazole moiety has been studied for its neuroprotective properties. Compounds incorporating this structure may interact with neurotransmitter systems or exhibit antioxidant activity.

Research Insights

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with two key analogs:

4-Chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide (CAS: 701927-69-7)

N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide (CAS: 110146-03-7)

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-(N,N-Diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide | C₂₄H₂₈N₃O₃S | ~464.6 | Diethylsulfamoyl, benzamide, tetrahydrocarbazole |

| 4-Chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide | C₁₉H₁₈ClN₂O₂S | 381.9 | Chlorobenzenesulfonamide, tetrahydrocarbazole |

| N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide | C₁₉H₁₈N₂O | 290.4 | Benzamide, tetrahydrocarbazole |

Key Observations :

- The diethylsulfamoyl group in the target compound increases molecular weight and lipophilicity compared to the simpler benzamide analog .

- The absence of a sulfonamide/sulfamoyl group in the benzamide analog (CAS: 110146-03-7) reduces hydrogen-bonding capacity, which may limit interactions with polar protein pockets .

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, sulfamoylbenzamide derivatives are synthesized by reacting activated benzoyl chlorides with amine-functionalized tetrahydrocarbazole precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates, such as the carbazole-methylamine derivative, are characterized using thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional group retention. Reaction progress is monitored via ¹H-NMR to track proton environment changes .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR are critical for verifying the connectivity of the sulfamoyl, benzamide, and tetrahydrocarbazole moieties. For instance, the methylene protons adjacent to the carbazole nitrogen exhibit distinct splitting patterns in ¹H-NMR .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% threshold) and detect side products. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, ensuring alignment with theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply statistical methods to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for coupling reactions, minimizing side-product formation .

- Solvent Screening : Polar aprotic solvents like dimethylformamide (DMF) often enhance solubility of sulfamoyl intermediates, while dichloromethane (DCM) may improve selectivity in amide bond formation .

- Catalyst Optimization : Tertiary amines (e.g., triethylamine) or DMAP (4-dimethylaminopyridine) can accelerate benzoylation steps while suppressing hydrolysis .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare the compound’s functional groups (e.g., diethylsulfamoyl vs. dimethylsulfamoyl) with analogs to identify substituents critical for activity. For example, bulkier alkyl groups on the sulfamoyl moiety may alter membrane permeability .

- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., cell line viability assays using identical passage numbers, serum concentrations). Cross-reference with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm mechanisms .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers, adjusting for variables like solvent choice (DMSO concentration impacts cellular toxicity thresholds) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the sulfamoyl group and catalytic residues .

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron distribution in the benzamide and carbazole regions, guiding modifications to enhance binding affinity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanoseconds to assess stability of binding conformations under physiological conditions .

Experimental Design & Data Analysis

Q. How can researchers design experiments to efficiently explore the compound’s pharmacological potential?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use 96-well plate formats to test dose-dependent effects across multiple targets (e.g., kinase panels, antimicrobial assays). Normalize data using positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Fragment-Based Drug Design : Synthesize and test truncated analogs (e.g., omitting the tetrahydrocarbazole ring) to identify pharmacophoric motifs .

- In Silico ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity profiles early in development, prioritizing analogs with favorable pharmacokinetics .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real-time during scale-up, ensuring consistency with lab-scale batches .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with safer alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfamoylation), reducing side reactions and improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.